
Diphenyldiacetoxysilane
Overview
Description
Diphenyldiacetoxysilane is an organosilicon compound with the molecular formula C16H16O4Si. It is characterized by the presence of two phenyl groups and two acetoxy groups attached to a silicon atom. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyldiacetoxysilane can be synthesized through the reaction of dichlorodiphenylsilane with silver acetate. The reaction typically proceeds as follows: [ \text{(C}_6\text{H}_5\text{)}_2\text{SiCl}_2 + 2 \text{AgOAc} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{Si(OAc)}_2 + 2 \text{AgCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetoxy groups .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Diphenyldiacetoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form diphenylsilanediol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the acetoxy groups.
Major Products Formed
Diphenylsilanediol: Formed through hydrolysis.
Siloxane Polymers: Formed through condensation reactions.
Scientific Research Applications
Diphenyldiacetoxysilane has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of hybrid materials and xerogels with tailored properties.
Organic Synthesis: Employed as a reagent in various organic transformations.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.
Environmental Applications: Utilized in the development of materials for environmental remediation and wastewater treatment.
Mechanism of Action
The mechanism of action of diphenyldiacetoxysilane involves its ability to form siloxane bonds through condensation reactions. The acetoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bonds. This process is crucial in the formation of hybrid materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Diphenyldiethoxysilane: Similar in structure but with ethoxy groups instead of acetoxy groups.
Dimethoxydiphenylsilane: Contains methoxy groups instead of acetoxy groups.
Uniqueness
Diphenyldiacetoxysilane is unique due to its acetoxy groups, which provide distinct reactivity compared to its ethoxy and methoxy counterparts. This makes it particularly useful in specific synthetic applications where the acetoxy functionality is advantageous.
Properties
IUPAC Name |
[acetyloxy(diphenyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-13(17)19-21(20-14(2)18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSLBKTVBFPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948531 | |
Record name | Diphenylsilanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-07-3 | |
Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2565-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediol, 1,1-diphenyl-, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenylsilanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetoxydiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.